molecular formula C21H23N3O5 B11370067 2-(4-methoxyphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

2-(4-methoxyphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11370067
M. Wt: 397.4 g/mol
InChI Key: KYSOXJIAFOVKQU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenoxy and oxadiazole groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenol with an appropriate acylating agent to form 4-methoxyphenyl acetate. This intermediate is then reacted with 4-(2-methylpropoxy)phenylhydrazine to form the corresponding hydrazone. The final step involves cyclization with an acylating agent to form the oxadiazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form a hydrazine derivative.

    Substitution: The phenoxy and oxadiazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxy or oxadiazole derivatives.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)phenylacetic acid: Shares the methoxyphenoxy group but lacks the oxadiazole ring.

    2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid: Contains a similar phenyl and propoxy group but features a thiazole ring instead of an oxadiazole ring.

Uniqueness

2-(4-methoxyphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to the presence of both methoxyphenoxy and oxadiazole groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C21H23N3O5/c1-14(2)12-27-17-6-4-15(5-7-17)20-21(24-29-23-20)22-19(25)13-28-18-10-8-16(26-3)9-11-18/h4-11,14H,12-13H2,1-3H3,(H,22,24,25)

InChI Key

KYSOXJIAFOVKQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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